molecular formula C13H26O3 B8223314 12-hydroxytridecanoic Acid

12-hydroxytridecanoic Acid

Cat. No. B8223314
M. Wt: 230.34 g/mol
InChI Key: GUFCNPBAGPSYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-hydroxytridecanoic Acid is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-hydroxytridecanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-hydroxytridecanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organogel Research :

    • 12-Hydroxytridecanoic Acid, a derivative of Hydroxy Octadecanoic Acid, is an organogelator molecule capable of gelling triacylglycerol-based vegetable oils. This research explores the influence of temperature and concentration on gel formation, microstructure, and stability in vegetable oils. The findings contribute to the understanding of the relationships between molecular structure and organogel formation and structure, providing insights for the development of cosmetics, lubricating greases, and coatings (Wright & Marangoni, 2011).
  • Chemical Recycling of Plastics :

    • The transformation of polyamides to ω-hydroxy alkanoic acids has been achieved efficiently. This conversion is significant for chemical recycling of waste plastics, demonstrating a potential economical solution for recycling processes (Kamimura et al., 2014).
  • Antioxidant, Antiurease, and Antielastase Activities :

    • Monohydroxy Tetradecanoic Acid Isomers, including 12-Hydroxytridecanoic Acid, have exhibited antioxidant, antiurease, and antielastase activities. This finding suggests potential applications in agriculture, pharmacy, and cosmetic industries due to these biological activities (Sokmen et al., 2014).
  • Biosynthesis of ω-Hydroxydodecanoic Acid :

    • The biosynthesis of ω-hydroxydodecanoic acid from vegetable oils is a crucial green pathway for chemical-based synthesis. This study demonstrates the potential of CYP153AL.m-catalyzed biotransformations for industrial production of 12-Hydroxydodecanoic Acid and other valuable building blocks (Joo et al., 2019).
  • Drug Delivery and Soft Innovative Materials :

    • A comprehensive review highlights the self-assembly of 12-Hydroxystearic Acid (a closely related compound to 12-Hydroxytridecanoic Acid) in drug delivery and the development of soft innovative materials. This study emphasizes the emerging applications of supramolecular assemblies in various sectors, including drug delivery systems and hydrogels (Fameau & Rogers, 2020).
  • Biocompatibility with Osteoblast Cells :

    • Research on the effect of Hydroxyapatite nanoparticles, modified with 12-aminododecanoic acid (a compound related to 12-Hydroxytridecanoic Acid), on cellular uptake behavior and in vitro cell viability and proliferation of osteoblast cells is significant. This study provides insights for applications in gene delivery and intracellular drug delivery (Chen et al., 2011).

properties

IUPAC Name

12-hydroxytridecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFCNPBAGPSYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-hydroxytridecanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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